3-Methyl-5-phenylisothiazole

説明

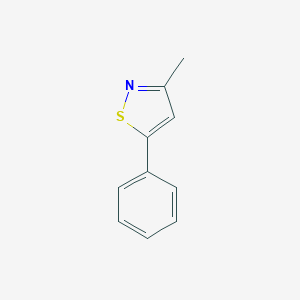

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-5-phenyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHWBAYZJSQQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344905 | |

| Record name | Isothiazole, 3-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-45-2 | |

| Record name | Isothiazole, 3-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to 3 Methyl 5 Phenylisothiazole

Established Synthetic Routes to Isothiazole (B42339) Ring Systems

The construction of the isothiazole nucleus can be approached through several strategic pathways, each utilizing different types of precursors and reaction mechanisms. thieme-connect.com Retrosynthetic analysis allows for the classification of these methods into distinct approaches for forming the five-membered ring. thieme-connect.com

Intramolecular cyclization represents a direct approach to the isothiazole ring, where a linear precursor containing all the necessary atoms undergoes ring closure. thieme-connect.com A prominent example is the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides, which can form a wide array of isothiazole derivatives. chemicalbook.com Another key strategy is the Thorpe-Ziegler-type cyclization, which has been successfully employed for the synthesis of 4-amino-isothiazoles. rsc.org This method involves the intramolecular condensation between an activated methylene group and a cyano group within the same molecule to forge the heterocyclic ring. thieme-connect.com

These methods, often referred to as heterocyclization, involve the reaction of two or more fragments that together provide the atoms necessary for the isothiazole ring. They are classified based on the number of atoms each fragment contributes.

(4+1)-Heterocyclization: This strategy involves a four-atom synthon reacting with a single-atom fragment. A notable example is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides, which act as the four-atom component, and ammonium (B1175870) acetate (B1210297) (NH₄OAc) as the nitrogen atom donor. thieme-connect.comorganic-chemistry.org This carbon-economic annulation proceeds through a sequence of imine formation, cyclization, and aerial oxidation to form the C-N and S-N bonds in a single pot. organic-chemistry.org

(3+2)-Heterocyclization: This approach combines a three-atom fragment with a two-atom fragment. thieme-connect.com For instance, the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate can yield 4-arylisothiazoles, where ammonium thiocyanate serves as the donor of the N–S fragment. thieme-connect.com

| Strategy | Description | Precursor Examples | Key Bond Formations |

| Ring-Forming Cyclization | A single linear molecule undergoes intramolecular ring closure. | α,β-Unsaturated thiocarboxylic acid amides | N-S bond |

| (4+1)-Heterocyclization | A four-atom chain reacts with a single heteroatom donor. | β-Ketodithioesters, Ammonium Acetate | C-N, S-N bonds |

| (3+2)-Heterocyclization | A three-atom fragment reacts with a two-atom fragment. | α,β-Unsaturated aldehydes, Ammonium Thiocyanate | C-N, S-C bonds |

| Ring Transformation | An existing heterocyclic ring is converted into an isothiazole. | 1,2,3-Thiadiazoles, Isoxazoles | Varies; involves ring opening and re-closure |

The conversion of other heterocyclic systems into the isothiazole ring is a well-established synthetic tool. thieme-connect.com These reactions typically proceed through the cleavage of the initial ring, followed by a subsequent heterocyclization of the resulting intermediate. thieme-connect.com A prominent example is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles, which produces a wide range of isothiazoles through an α-thiavinyl rhodium-carbenoid intermediate. rsc.orgorganic-chemistry.org Additionally, 3,5-disubstituted isothiazoles can be prepared from the corresponding isoxazoles by reacting them with phosphorus pentasulfide. medwinpublishers.com

Targeted Synthesis of 3-Methyl-5-phenylisothiazole and Analogues

The synthesis of specifically substituted isothiazoles, such as this compound, requires methods that offer precise control over the placement of substituents on the heterocyclic ring.

A highly effective and operationally simple method for preparing 3,5-disubstituted isothiazoles, including analogues of this compound, utilizes β-ketodithioesters or β-ketothioamides as key precursors. thieme-connect.comorganic-chemistry.org In this metal-free approach, the β-keto dithioester is reacted with ammonium acetate (NH₄OAc) under aqueous conditions, with air serving as the oxidant. rsc.org The reaction cascade involves an initial imine formation, followed by intramolecular cyclization and subsequent aromatization to yield the final isothiazole product. rsc.orgorganic-chemistry.org

For the synthesis of this compound, a suitable precursor would be a dithioester derived from 1-phenylbutane-1,3-dione. The reaction proceeds under mild, catalyst-free conditions, making it an efficient and user-friendly protocol. organic-chemistry.org

| Precursor Type | Reagents | Conditions | Product Type | Reference |

| β-Ketodithioesters / β-Ketothioamides | Ammonium Acetate (NH₄OAc), Air | Metal- and catalyst-free, aqueous medium | 3,5-Disubstituted Isothiazoles | rsc.orgorganic-chemistry.org |

| Unsaturated N-sulfonyl ketimines | S₃•⁻ radical anion | Cascade addition and reductive detosylation | 3,5-Aryl-substituted isothiazoles | thieme-connect.com |

| 1,2,3-Thiadiazoles | Alkyl, aryl, or heteroaryl nitriles | Rhodium catalyst | Variously substituted isothiazoles | rsc.orgorganic-chemistry.org |

Regioselectivity in the synthesis of this compound is fundamentally controlled by the structure of the acyclic precursor. In methods that build the ring from a linear chain, the positions of the substituents are predetermined, leading to a specific isomer.

For example, in the (4+1) annulation strategy using a derivative of 1-phenylbutane-1,3-dione, the carbon backbone already contains the phenyl and methyl groups in a fixed 1,3-relationship. The cyclization process preserves this arrangement, with the carbonyl group adjacent to the methyl group ultimately becoming the C-3 position and the carbonyl group adjacent to the phenyl group becoming the C-5 position. This inherent structural guidance ensures that the methyl group is installed exclusively at the C-3 position, preventing the formation of the isomeric 3-phenyl-5-methylisothiazole. The choice of starting material is therefore the critical factor in achieving the desired regiochemical outcome.

Green Chemistry Principles in Isothiazole Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic routes to isothiazole derivatives. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Photoredox Catalysis and Sustainable Methods

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. While specific examples for the direct synthesis of this compound using this method are not extensively documented, the strategy has been successfully applied to the synthesis of various heterocyclic compounds. The general approach involves the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates from readily available precursors. This methodology avoids the need for harsh reagents and high temperatures, aligning with the principles of green chemistry.

For the synthesis of related 3-aryl-substituted heterocycles, photoredox catalysis has been employed for decarboxylative alkylation reactions, demonstrating its utility in forming C-C bonds under mild conditions. The application of this strategy to isothiazole synthesis would likely involve the generation of key radical intermediates that can undergo cyclization to form the desired isothiazole ring.

Table 1: Representative Examples of Photoredox Catalysis in Heterocyclic Synthesis

| Entry | Reactants | Photocatalyst | Light Source | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3-Aryl-3-carboxylic acid oxetane, Activated alkene | Ir(ppy)2(dtbbpy)PF6 | Blue LED | DMSO | 3-Aryl-3-alkyl oxetane | 75-95 |

| 2 | N-Aryl-α-amino acid, Alkyne | Ru(bpy)3Cl2 | Blue LED | MeCN | Substituted quinoline | 60-90 |

Metal-Free Approaches for N–S Bond Formation

A significant advancement in the green synthesis of isothiazoles is the development of metal-free methods for the crucial N–S bond formation. Traditional methods often rely on transition-metal catalysts, which can lead to product contamination and require additional purification steps. Metal-free alternatives offer a more sustainable and cost-effective approach.

One notable metal-free strategy for the synthesis of 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate. mdpi.com This method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to construct the isothiazole ring, forming the C–N and S–N bonds in a single pot. mdpi.com This approach is carbon-economic and avoids the use of any metallic reagents. mdpi.com

Table 2: Metal-Free Synthesis of 3,5-Disubstituted Isothiazoles

| Entry | β-Keto Thioamide/Dithioester | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Oxo-3-phenylpropanethioamide | NH4OAc | EtOH | 3-Amino-5-phenylisothiazole | 85 |

| 2 | Ethyl 3-oxo-3-phenylpropane-1-dithioate | NH4OAc | EtOH | 3-Ethoxy-5-phenylisothiazole | 78 |

Data is representative for the synthesis of 3,5-disubstituted isothiazoles and not specific to this compound.

Continuous Flow Methodologies in Isothiazole Production

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. These features make it an attractive platform for the sustainable production of isothiazoles. While the continuous flow synthesis of this compound has not been specifically detailed, the methodology has been successfully applied to the synthesis of other heterocyclic scaffolds, demonstrating its feasibility.

A multistep continuous flow synthesis of 2-(1H-indol-3-yl)thiazoles has been reported, which involves sequential Hantzsch thiazole (B1198619) synthesis, deketalization, and Fischer indole synthesis. This integrated process allows for the rapid and efficient production of complex molecules without the isolation of intermediates. Similar strategies could be envisioned for the synthesis of this compound, where the starting materials are continuously pumped through a series of reactors under optimized conditions to yield the final product.

Neat Synthesis Techniques for Isothiazole Compounds

Neat synthesis, or solvent-free reaction, is a green chemistry principle that aims to eliminate the use of organic solvents, which are often volatile, flammable, and environmentally harmful. These reactions are typically carried out by grinding the solid reactants together or by heating a mixture of the reactants in the absence of a solvent.

An ammonium thiocyanate-promoted neat synthesis of isothiazoles has been developed, offering a simple, rapid, and eco-friendly route to this class of compounds. ias.ac.in This method avoids the use of solvents and allows for easy product isolation. The oxidative cyclization of 3-aminopropenethiones can also be performed under solvent-free conditions using chromium trioxide supported on silica gel, either at room temperature or under microwave irradiation, to afford 4-cyanoisothiazoles in good yields. thieme-connect.com

Functionalization Reactions of the Isothiazole Nucleus

The isothiazole ring is an aromatic system that can undergo various functionalization reactions, allowing for the introduction of diverse substituents and the synthesis of a wide range of derivatives.

Nucleophilic Substitution Reactions

The isothiazole nucleus is susceptible to nucleophilic attack, particularly at the C3 and C5 positions. The reactivity of these positions is influenced by the electron-withdrawing nature of the heteroatoms and the substituents on the ring. Generally, the C5 position is more activated towards nucleophilic substitution than the C3 position.

For a compound like this compound, direct nucleophilic substitution on the isothiazole ring would require the presence of a good leaving group at either the C3 or C5 position. For instance, a halogenated derivative, such as 3-methyl-5-bromo-phenylisothiazole, could undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles. The electron-withdrawing phenyl group at the C5 position would further activate the ring towards such reactions.

While specific examples of nucleophilic substitution on this compound are scarce in the literature, the general reactivity pattern of isothiazoles suggests that reactions with nucleophiles such as alkoxides, thiolates, and amines would be feasible on appropriately activated substrates. The reaction conditions would typically involve a polar aprotic solvent and, in some cases, elevated temperatures to facilitate the substitution.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile method for the formation of carbon-carbon bonds between aromatic systems. nih.govtcichemicals.com This methodology is widely applicable to the synthesis of 5-arylisothiazoles, including this compound. The general approach involves the reaction of a halogenated isothiazole with an organoboron reagent in the presence of a palladium catalyst and a base. nih.gov

The synthesis would typically commence with a 5-halo-3-methylisothiazole, such as 5-bromo-3-methylisothiazole, which serves as the electrophilic partner. This is coupled with phenylboronic acid, the nucleophilic partner, to form the desired C-C bond at the 5-position of the isothiazole ring.

Key Components of the Suzuki-Miyaura Coupling for this Synthesis:

Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is essential. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts incorporating N-heterocyclic carbene (NHC) ligands, which are known for their high activity. tcichemicals.com

Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. nih.govcdnsciencepub.com

Solvent System: The reaction is often performed in a mixture of an organic solvent and water. Common solvents include dimethoxyethane (DME), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). nih.govcdnsciencepub.com

The reaction tolerates a wide variety of functional groups on both coupling partners, making it a robust choice for synthesizing substituted derivatives. tcichemicals.com

| Component | Example | Function | Reference |

|---|---|---|---|

| Isothiazole Substrate | 5-Bromo-3-methylisothiazole | Electrophilic Partner | nih.gov |

| Boron Reagent | Phenylboronic Acid | Nucleophilic Partner | tcichemicals.com |

| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Catalyzes C-C bond formation | nih.gov |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the boron reagent | cdnsciencepub.com |

| Solvent | DME or DMF/Water | Solubilizes reactants | nih.govcdnsciencepub.com |

| Temperature | 80-100 °C | Provides activation energy | cdnsciencepub.com |

Side-Chain Functionalization

Once the this compound core is assembled, its properties can be further modified by targeting the methyl and phenyl side-chains for functionalization.

Functionalization of the 3-Methyl Group: The methyl group at the 3-position is analogous to a benzylic methyl group and can undergo free-radical reactions. For instance, bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or under UV irradiation. This reaction selectively targets the benzylic position, yielding 3-(bromomethyl)-5-phenylisothiazole. mnstate.edu This brominated intermediate is a versatile precursor for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., alcohols, ethers, amines).

Functionalization of the 5-Phenyl Group: The phenyl ring at the 5-position can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The isothiazole ring acts as a substituent on the phenyl ring, directing incoming electrophiles. The specific directing effect (ortho-, para-, or meta-) depends on the electronic nature of the isothiazole moiety. Typically, such heterocyclic systems act as deactivating, meta-directing groups in strong acidic conditions used for many SEAr reactions. Therefore, reactions like nitration or halogenation on the phenyl ring would likely yield the 3-(3-methylisothiazol-5-yl)nitrobenzene derivative. mnstate.edu

| Side-Chain | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| 3-Methyl | Free-Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | 3-(Bromomethyl)-5-phenylisothiazole | mnstate.edu |

| 5-Phenyl | Electrophilic Nitration | HNO₃ / H₂SO₄ | 3-Methyl-5-(nitrophenyl)isothiazole | mnstate.edu |

Reactions with Electrophilic Compounds

The isothiazole ring itself is an aromatic system and can react with electrophiles, although it is generally less reactive than benzene (B151609). The reaction typically occurs at the C4 position, which is the most electron-rich carbon on the heterocyclic ring. This reactivity is analogous to that observed in similar five-membered heterocycles.

A primary example of this is the nitration reaction. The treatment of this compound with a nitrating agent leads to electrophilic substitution on the isothiazole ring. Studies on the closely related 3-methyl-5-phenylisoxazole (B94393) have shown that under mild conditions, such as nitric acid in acetic anhydride, nitration occurs exclusively at the 4-position of the heterocyclic ring to yield 3-methyl-4-nitro-5-phenylisoxazole. It is expected that this compound would react similarly to produce 3-methyl-4-nitro-5-phenylisothiazole.

Under more forceful conditions, such as with a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄), electrophilic substitution can also occur on the phenyl ring, as described in the section above. masterorganicchemistry.com The regioselectivity of the reaction is therefore highly dependent on the reaction conditions.

| Nitrating Agent | Expected Site of Substitution | Product | Reference |

|---|---|---|---|

| HNO₃ in Acetic Anhydride | C4 of Isothiazole Ring | 3-Methyl-4-nitro-5-phenylisothiazole | Analogous to isoxazole (B147169) chemistry |

| HNO₃ / H₂SO₄ (mixed acid) | Phenyl Ring (likely meta-position) | 3-Methyl-5-(3-nitrophenyl)isothiazole | masterorganicchemistry.com |

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 5 Phenylisothiazole

Photochemical Transformations and Reaction Pathways

The photochemistry of phenyl-substituted isothiazoles has been a subject of detailed mechanistic studies. While specific experimental data on 3-Methyl-5-phenylisothiazole is not extensively documented, its photochemical behavior can be largely inferred from the well-established reaction pathways of 3- and 5-phenylisothiazoles. These transformations are complex, often involving multiple competing pathways that lead to isomeric products. The presence of the methyl group at the 3-position is not expected to fundamentally alter these pathways, although it may influence the quantum yields and reaction rates.

The phototransposition of phenylisothiazoles typically proceeds from their S1(π,π*) excited states and can be rationalized through several key mechanistic routes.

Phototransposition Mechanisms of Phenylisothiazoles

Phenylisothiazoles undergo phototransposition, a process where the atoms of the heterocyclic ring rearrange to form isomers. For a compound like this compound, irradiation with ultraviolet light would be expected to yield other isomeric structures. These rearrangements occur through distinct and sometimes competing mechanistic pathways. Two primary pathways have been identified for the phototransposition of 3- and 5-phenylisothiazoles: the electrocyclic ring closure-heteroatom migration pathway and the N2–C3 interchange reaction pathway. medwinpublishers.comnih.gov

Electrocyclic Ring Closure and Heteroatom Migration Pathways

This mechanism involves a series of pericyclic reactions. Upon photoexcitation, the isothiazole (B42339) ring can undergo an electrocyclic ring closure to form a bicyclic intermediate. This strained intermediate can then undergo heteroatom migration, specifically a "sulfur walk," where the sulfur atom migrates around the periphery of the ring system. nih.gov Subsequent electrocyclic ring opening of the new bicyclic intermediates can lead to the formation of isomeric thiazoles or other rearranged isothiazoles. For instance, the photolysis of 5-phenylisothiazole (B86038) has been shown to produce 3-phenylisothiazole (B82050) and 4-phenylthiazole (B157171), consistent with this pathway. nih.gov It is plausible that this compound would undergo similar transformations, potentially leading to various methyl- and phenyl-substituted thiazole (B1198619) and isothiazole isomers.

N2–C3 Interchange Reaction Pathways

An alternative mechanism that competes with the electrocyclic route is the interchange of the nitrogen atom at position 2 and the carbon atom at position 3 of the isothiazole ring. medwinpublishers.comnih.gov This pathway is thought to be initiated by the photochemical cleavage of the weakest bond in the ring, the S-N bond, to form a diradical or a β-thioformylvinyl nitrene species. nih.gov This intermediate can then undergo rearrangement and ring closure to yield the transposed product. In the case of 5-phenylisothiazole, this pathway is notably enhanced by the addition of a base like triethylamine (B128534) (TEA) and by increasing the solvent polarity. medwinpublishers.comnih.gov However, for 3-phenylisothiazole, the product distribution from its phototransposition is not significantly affected by these conditions. medwinpublishers.com This suggests that for this compound, the influence of additives and solvent on this pathway might be more complex and would require specific experimental investigation.

Photodissociation and Cleavage Mechanisms

In addition to rearrangement, photodissociation or ring cleavage is another possible photochemical pathway. This process involves the fragmentation of the isothiazole ring. For example, 5-phenylisothiazole has been observed to undergo photocleavage to produce 2-cyano-1-phenylethenethiol. medwinpublishers.comnih.gov This reactive species can be trapped by other molecules present in the reaction mixture. It is conceivable that this compound could also undergo a similar ring-opening process upon irradiation, leading to analogous cleavage products.

Reactivity Towards Various Chemical Species

The reactivity of the this compound molecule is not limited to photochemical transformations. The substituents on the isothiazole ring, namely the methyl and phenyl groups, also influence its reactivity towards various chemical reagents.

Reactions with Alkyl Halides in the Presence of Bases

Research on the lithiation of this compound has demonstrated that the C-3 methyl group can be deprotonated using a strong base such as n-butyllithium. benthamopenarchives.com This process generates a nucleophilic carbanion on the methyl group. This lithiated intermediate has been shown to react with electrophiles like carbonyl compounds to form hydroxy derivatives. benthamopenarchives.com

Based on this established reactivity, it is highly probable that the carbanion generated by the deprotonation of the C-3 methyl group would also react with alkyl halides. The general mechanism for this reaction would involve two key steps:

Deprotonation: A strong base (B:) removes a proton from the methyl group of this compound, creating a resonance-stabilized carbanion.

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (R-X) in a typical SN2 reaction, displacing the halide ion (X-) and forming a new carbon-carbon bond.

This reaction would result in the elongation of the side chain at the C-3 position, yielding a 3-(alkyl)-5-phenylisothiazole derivative. The efficiency of this reaction would likely depend on the strength of the base used, the nature of the alkyl halide (primary alkyl halides being the most reactive for SN2 reactions), and the reaction conditions such as solvent and temperature.

Table 1: Inferred Reaction of this compound with an Alkyl Halide

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | Strong Base (e.g., n-BuLi) | 3-(Alkyl)-5-phenylisothiazole | Deprotonation followed by Nucleophilic Substitution (SN2) |

This inferred reactivity highlights a potential synthetic route for the functionalization of the C-3 methyl group of this compound, allowing for the introduction of various alkyl chains.

Reactions with Carbonyl Compounds

The reactivity of the 3-methyl group of this compound towards various carbonyl compounds has been investigated, primarily through reactions involving prior lithiation of the methyl group. The choice of the lithiating agent has been shown to significantly influence the yields of the resulting hydroxy derivatives. The two main systems used for the deprotonation of the C-3 methyl group are n-butyllithium (n-BuLi) and a combination of lithium isopropylcyclohexylamide and N,N,N',N'-tetramethylethylenediamine (LICA-TMEDA).

In the presence of n-butyllithium, this compound reacts with a range of oxo compounds to yield the corresponding hydroxy derivatives. The reaction conditions and the yields of these products are detailed in the table below. It is noteworthy that under these reaction conditions, no ring-opening products were detected.

Table 1: Reactions of this compound with Oxo Compounds in the Presence of n-Butyllithium

| Oxo Compound | Product Yield (%) |

|---|---|

| Propionaldehyde | 65 |

| Acrolein | 50 |

| Benzaldehyde | 70 |

| Cinnamaldehyde | 60 |

| Acetone | 70 |

| Cyclopentanone | 60 |

| Cyclohexanone | 65 |

| 3-Buten-2-one | 55 |

| Acetophenone | 65 |

Similarly, the LICA-TMEDA system has been employed as a deprotonating agent for the C-3 methyl group of this compound, followed by reaction with carbonyl compounds. The yields of the hydroxy derivatives obtained using this method are presented in the following table. A comparative analysis indicates that n-butyllithium generally provides higher yields of the desired hydroxy derivatives than the LICA-TMEDA system.

Table 2: Reactions of this compound with Oxo Compounds in the Presence of LICA-TMEDA

| Oxo Compound | Product Yield (%) |

|---|---|

| Propionaldehyde | 55 |

| Acrolein | 40 |

| Benzaldehyde | 60 |

| Cinnamaldehyde | 50 |

| Acetone | 60 |

| Cyclopentanone | 50 |

| Cyclohexanone | 55 |

| 3-Buten-2-one | 45 |

| Acetophenone | 55 |

Comparative Reactivity with Isoxazole (B147169) Analogues

A comparative study of the reactivity of this compound with its isoxazole analogue, 3-methyl-5-phenylisoxazole (B94393), reveals interesting differences in their chemical behavior, particularly in lithiation reactions. The isothiazole ring exhibits a differential reactivity at its various positions. Generally, in isothiazoles, the proton at the 5-position (H-5) is the most acidic and exchanges readily under mildly basic conditions, followed by the proton at the 3-position (H-3), while the H-4 proton is the least likely to exchange. This pattern of reactivity also extends to the methyl groups, with 5-methyl groups being more readily deprotonated than 3-methyl groups.

In the case of this compound, the focus of reactivity is the C-3 methyl group. When comparing its reaction with carbonyl compounds after lithiation to that of 3-methyl-5-phenylisoxazole, it has been observed that the choice of the deprotonating system can lead to different outcomes in terms of yield. For instance, while n-butyllithium is more effective for the lithiation of the C-3 methyl group of this compound, the LICA-TMEDA system has been reported to be effective for the regioselective deprotonation of the C-3 methyl group in 3-methyl-5-phenylisoxazole. This suggests a nuanced interplay between the nature of the heteroatom (sulfur vs. oxygen), the stability of the resulting lithiated species, and the specific base used.

Radical Reactions and Their Role in this compound Chemistry

The involvement of radical intermediates in the chemistry of this compound is an area of mechanistic interest. While the primary reaction pathway for the lithiated species with carbonyl compounds is nucleophilic addition, evidence for the formation of byproducts consistent with radical mechanisms has been reported.

Specifically, in the reactions of lithiated this compound with oxo compounds, a dimeric byproduct has been isolated. The formation of this dimer is proposed to occur through a free radical coupling mechanism. This suggests that under the reaction conditions, a small fraction of the lithiated intermediate may undergo single-electron transfer (SET) processes, leading to the generation of radical species that can then dimerize. The fact that this dimer is only formed after the addition of the carbonyl compound, and not in its absence, points to a complex interplay of reactants in the generation of these radical intermediates.

While the specific details of the radical pathways involving this compound are not extensively elucidated, the chemistry of sulfur-containing heterocycles, in general, is known to encompass radical reactions. The sulfur atom can play a role in stabilizing adjacent radical centers, and various radical-mediated cyclizations and substitutions are known for related thiazole and thiophene (B33073) systems. The observation of a dimer in the reactions of this compound provides a compelling reason for further investigation into the potential for radical-mediated transformations in the chemistry of this and related isothiazole derivatives.

Advanced Spectroscopic and Structural Characterization of 3 Methyl 5 Phenylisothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of isothiazole (B42339) derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the positions of substituents on the isothiazole ring and any attached phenyl groups can be unequivocally established.

In the ¹H NMR spectrum of 3-methyl-5-phenylisothiazole, the methyl group protons typically appear as a singlet in the upfield region, generally around δ 2.4–2.6 ppm. The protons of the phenyl group resonate in the aromatic region, usually between δ 7.2 and 7.8 ppm, as a multiplet. For substituted derivatives, the chemical shifts and splitting patterns of these protons provide significant structural information. For instance, in 4-bromo-3-methyl-5-phenylisothiazole (B155670), the methyl protons are observed as a singlet, while the aromatic protons show as a multiplet in the δ 7.2–7.8 ppm range. The proton on the isothiazole ring itself, if present, would also give a characteristic signal. For example, in 4-phenylisothiazole, the H-5 proton appears as a singlet at δ 8.69 ppm, and the H-3 proton resonates at δ 8.74 ppm. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Isothiazole Derivatives

| Compound | Functional Group | Chemical Shift (δ) ppm |

|---|---|---|

| This compound | Methyl Protons | ~2.4 - 2.6 (s) |

| Aromatic Protons | ~7.2 - 7.8 (m) | |

| 4-Phenylisothiazole | H-5 Proton | 8.69 (s) |

| H-3 Proton | 8.74 (s) | |

| 4-(4-methoxyphenyl)isothiazole | H-5 Proton | 8.72 (s) |

| H-3 Proton | 8.57 (s) | |

| Aromatic Protons | 7.52 - 7.49 (m), 6.97 - 6.93 (m) | |

| Methoxy Protons | 3.83 (s) |

Data sourced from multiple studies. rsc.org (s = singlet, m = multiplet)

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The chemical shifts of the carbon atoms in the isothiazole ring are characteristic. For instance, in 4-substituted isothiazoles, the C5 carbon appears around δ 155.7 ppm, C3 at δ 142.9 ppm, and C4 at δ 138.8 ppm. rsc.org The presence of a bromine atom, as in 4-bromo-3-methyl-5-phenylisothiazole, deshields the adjacent C4 carbon, resulting in a signal between δ 120–125 ppm. The carbons of the phenyl ring typically resonate in the δ 125-140 ppm range, while the methyl carbon gives a signal in the upfield region. oregonstate.edu

Table 2: Representative ¹³C NMR Spectral Data for Isothiazole Derivatives

| Compound | Carbon Atom | Chemical Shift (δ) ppm |

|---|---|---|

| 4-(4-chlorophenyl)isothiazole | C5 | 155.7 |

| C3 | 142.9 | |

| C4 | 138.8 | |

| Phenyl C-Cl | 133.9 | |

| Phenyl C-H | 129.3 (2C), 128.0 (2C) | |

| Phenyl C-isothiazole | 131.0 | |

| 4-(4-methoxyphenyl)isothiazole | C5 | 155.8 |

| C3 | 141.2 | |

| C4 | 139.5 | |

| Phenyl C-O | 159.3 | |

| Phenyl C-H | 127.9 (2C), 114.4 (2C) | |

| Phenyl C-isothiazole | 125.1 | |

| Methoxy C | 55.2 |

Data sourced from a study on 4-substituted isothiazoles. rsc.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis.benchchem.com

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

The molecular ion peak (M+) for this compound is observed at m/z 175. nih.gov For brominated derivatives like 4-bromo-3-methyl-5-phenylisothiazole, the mass spectrum shows a characteristic isotopic pattern for bromine, confirming its presence, with a molecular ion peak around m/z 254. A common fragmentation pathway for isothiazoles involves the expulsion of hydrogen cyanide (HCN) and ethyne. thieme-connect.de The fragmentation of the phenyl and methyl substituents also gives rise to characteristic fragment ions.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures containing isothiazole derivatives. It allows for the separation of individual components before they are introduced into the mass spectrometer for identification. The retention time from the GC provides an additional layer of identification, while the mass spectrum confirms the structure of the eluted compound. ijpras.comeurl-pesticides.eu GC-MS has been utilized to identify various bioactive compounds in complex samples, demonstrating its utility in analyzing isothiazole-containing mixtures. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis.benchchem.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the aromatic and isothiazole rings, and C-S stretching. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.cz The C=C stretching vibrations in the aromatic ring are observed in the 1600-1400 cm⁻¹ region. vscht.cz For derivatives with additional functional groups, such as a nitrile group (C≡N), a sharp absorption band would be observed around 2228 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for Isothiazole Derivatives

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methyl C-H | Stretch | < 3000 |

| C=C (Aromatic) | Stretch | 1600 - 1400 |

| C≡N (Nitrile) | Stretch | ~2228 |

| C=O (Carboxylic Acid) | Stretch | ~1736 |

Data compiled from various spectroscopic studies. vscht.czmdpi.commdpi.com

X-ray Crystallography for Solid-State Structure Determination.oregonstate.edu

Medicinal Chemistry and Biological Activity of Isothiazole Scaffolds, Including 3 Methyl 5 Phenylisothiazole Derivatives

Isothiazoles as Privileged Scaffolds in Medicinal Chemistry and Drug Discovery

The isothiazole (B42339) ring is a five-membered heterocyclic compound containing nitrogen and sulfur atoms, which has garnered significant attention in medicinal chemistry. dntb.gov.uaingentaconnect.comthieme-connect.com This structural motif is considered a "privileged scaffold" because it is a key component in a variety of compounds that exhibit a wide range of biological activities. ingentaconnect.combenthamdirect.com Its presence in numerous biologically active molecules underscores its importance in the design and discovery of new therapeutic agents. dntb.gov.uaingentaconnect.comthieme-connect.com The versatility of the isothiazole nucleus allows for the development of drugs with diverse pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ingentaconnect.combenthamdirect.comdntb.gov.ua

The success of isothiazole-containing drugs has spurred further research into its derivatives. benthamdirect.com The isothiazole framework serves as a valuable template for creating new molecular entities with improved potency and selectivity. acs.org Medicinal chemists frequently utilize this scaffold to explore structure-activity relationships, aiming to optimize the therapeutic profiles of lead compounds. acs.org The adaptability of the isothiazole ring for chemical modification makes it a cornerstone in the development of novel pharmaceuticals targeting a variety of diseases. ingentaconnect.combenthamdirect.com

Investigation of Biological Activities in In Vitro Models

Evaluation of Antiproliferative Activity against Cancer Cell Lines

Derivatives of 3-methyl-5-phenylisothiazole have been the subject of research for their potential as anticancer agents. Studies have shown that certain derivatives can induce apoptosis in cancer cells. For instance, 4-Bromo-3-methyl-5-phenylisothiazole (B155670) has demonstrated the ability to trigger programmed cell death in breast cancer cell lines. Research into a series of phenylthiazole derivatives revealed cytotoxic effects against various human cancer cell lines, including neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast (MCF-7) cancer cells. researchgate.net

The antiproliferative effects of these compounds have been evaluated against a panel of human carcinoma cell lines. For example, some 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have shown potent activity against HeLa, HT-29, MCF-7, and HepG-2 cell lines. nih.gov The cytotoxic activity of certain thiazole (B1198619) derivatives has also been observed against leukemia cell lines such as HL-60 and Jurkat. researchgate.net

Interactive Table: Antiproliferative Activity of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 4-Bromo-3-methyl-5-phenylisothiazole | MCF-7 (Breast) | 10.5 µM | |

| 4-Bromo-3-methyl-5-phenylisothiazole | HepG2 (Liver) | 12.0 µM | |

| 4-Bromo-3-methyl-5-phenylisothiazole | A549 (Lung) | 15.2 µM | |

| Phenylthiazole derivatives | SKNMC (Neuroblastoma) | - | researchgate.net |

| Phenylthiazole derivatives | Hep-G2 (Hepatocarcinoma) | - | researchgate.net |

| Phenylthiazole derivatives | MCF-7 (Breast) | - | researchgate.net |

| 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones | HeLa, HT-29, MCF-7, HepG-2 | Potent | nih.gov |

| Thiazole derivatives | HL-60, Jurkat (Leukemia) | Significant | researchgate.net |

Assessment of Enzyme Inhibitory Potential (e.g., Kinases)

The isothiazole scaffold and its derivatives have been investigated for their ability to inhibit various enzymes, particularly kinases, which are crucial targets in cancer therapy. nih.gov Pim-1 kinase, which is often overexpressed in cancers like breast and prostate cancer, has been a notable target. nih.gov Inhibition of Pim-1 can lead to reduced cell proliferation and can help overcome drug resistance. nih.gov

Substituted thiazole-5-carboxamides have been identified as potent inhibitors of both Src and Abl kinases, showing excellent antiproliferative activity against various tumor cell lines. researchgate.net Furthermore, certain thiazole derivatives have been designed as inhibitors of c-Met kinase, another important target in cancer treatment. tandfonline.com Some ureido-substituted 4-phenylthiazole (B157171) derivatives have shown significant inhibitory activity against IGF1R, EGFR, VEGFR1, and PDGFRβ. mdpi.com

Interactive Table: Kinase Inhibitory Activity of Isothiazole Derivatives

| Derivative Class | Target Kinase | Activity | Reference |

|---|---|---|---|

| Bis-thiazole derivatives | Pim-1 kinase | Cytotoxic | nih.gov |

| Thiazole-5-carboxamides | Src/Abl kinase | Potent inhibition | researchgate.net |

| Thiazole/thiadiazole carboxamides | c-Met kinase | IC50 values in nM range | tandfonline.com |

| Ureido-substituted 4-phenylthiazoles | IGF1R, EGFR, VEGFR1, PDGFRβ | Significant inhibition | mdpi.com |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Antibacterial Activity: Derivatives of this compound have demonstrated notable antibacterial properties. For example, 4-Bromo-3-methyl-5-phenylisothiazole has been shown to inhibit the growth of pathogenic bacteria such as E. coli and Klebsiella spp. A broad range of thiazole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, with many exhibiting significant activity. biointerfaceresearch.comresearchgate.net Some novel phenylthiazole compounds have shown potent antimicrobial activity against clinically relevant isolates of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA). nih.gov

Antifungal Activity: The antifungal potential of isothiazole derivatives has also been a focus of research. Phenylthiazole derivatives containing an acylhydrazone moiety have exhibited good antifungal activities against several phytopathogenic fungi. mdpi.com Specifically, some of these compounds showed excellent activity against M. oryzae and C. camelliae. mdpi.com Phenylthiazole-based oxadiazole derivatives have demonstrated potent activity against Candida albicans, Candida glabrata, and multidrug-resistant Candida auris. rsc.org

Antiviral Activity: Research into the antiviral properties of isothiazole derivatives has yielded promising results. The phenylthiazole scaffold has been used to develop agents that inhibit flaviviruses by targeting their E-protein. nih.gov A series of new 4-thiazolidinone (B1220212) derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety were synthesized and evaluated against a variety of DNA and RNA viruses, with some compounds showing moderate antiviral activity. jrespharm.com For instance, one derivative displayed modest but consistent activity against three strains of influenza A virus. jrespharm.com

Interactive Table: Antimicrobial Efficacy of this compound Derivatives

| Compound/Derivative Class | Organism(s) | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 4-Bromo-3-methyl-5-phenylisothiazole | E. coli | 15 µg/mL | |

| 4-Bromo-3-methyl-5-phenylisothiazole | Klebsiella spp. | 20 µg/mL | |

| 2,5-disubstituted thiazoles | MRSA, VISA, VRSA | 0.7 - 6.7 µg/mL | nih.gov |

| Phenylthiazole acylhydrazones | M. oryzae | EC50: 1.29 - 2.65 µg/mL | mdpi.com |

| Phenylthiazole-based oxadiazoles | Candida albicans | MIC: 1–2 μg mL−1 | rsc.org |

| Phenylthiazole-based oxadiazoles | Candida glabrata | MIC: 0.5–1 μg mL−1 | rsc.org |

| Phenylthiazole-based oxadiazoles | Candida auris | MIC: 2–4 μg mL−1 | rsc.org |

| Imidazo[2,1-b]thiazole derivative | Influenza A virus | Modest activity | jrespharm.com |

Other Bioactivities (e.g., Antioxidant, Anti-inflammatory)

Beyond antimicrobial and anticancer effects, derivatives of this compound have been explored for other biological activities.

Anti-inflammatory Activity: Certain isothiazole derivatives have shown potential as anti-inflammatory agents. researchgate.net For example, 4-Bromo-3-methyl-5-phenylisothiazole has been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of the inflammatory response. A series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides, structurally related to isothiazoles, also demonstrated good anti-inflammatory activity in carrageenan-induced rat paw edema. nih.gov

There is less specific information available in the provided search results regarding the direct antioxidant activity of this compound itself. However, the broader class of thiazole derivatives has been investigated for such properties.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound derivatives, SAR studies have provided valuable insights into how different substituents on the isothiazole and phenyl rings influence their therapeutic effects.

In the context of antimicrobial activity , modifications at the phenyl group of 4-bromo-3-methyl-5-phenylisothiazole have been shown to significantly enhance antimicrobial efficacy. For a series of 2,5-disubstituted thiazoles active against MRSA, it was found that a nonpolar, hydrophobic functional group at the C5 position of the thiazole ring is important for potent antibacterial activity. nih.gov For antifungal phenylthiazole derivatives, SAR analysis indicated that the introduction of additional heteroatoms or extending the distance between them improved antifungal activity. rsc.org

Regarding antiproliferative activity , for a series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, it was concluded that the fourth position of the substituted aryl ring plays a dominant role in their antiproliferative effects. nih.gov In a study of thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors, it was observed that changing a halogen atom to a methyl group on the phenyl ring led to a decrease in activity. tandfonline.com

For antiviral activity against flaviviruses, SAR studies on phenylthiazole derivatives revealed that while mono- or dibromomethyl moieties at the C4 position of the thiazole were correlated with activity, they also presented potential toxicity. nih.gov The addition of a linear hydrophobic tail to the para position of the phenyl ring led to a new class of antiflaviviral compounds that lacked the potentially toxic moiety. nih.gov

These SAR studies highlight the importance of specific structural features and substitutions in determining the biological activity of this compound derivatives, guiding the design of more potent and selective therapeutic agents.

Influence of Substituents on Biological Response

The biological activity of isothiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. This structure-activity relationship (SAR) is crucial for the rational design of potent and selective therapeutic agents. The isothiazole scaffold, characterized by the 1,2-arrangement of sulfur and nitrogen atoms, offers a unique electronic and steric environment that can be modulated by various functional groups. rsc.org

Research has demonstrated that the introduction of different substituents at the C3, C4, and C5 positions of the isothiazole ring can dramatically alter the compound's biological profile, including its efficacy and target selectivity. For instance, in a series of thiazole/thiadiazole carboxamide derivatives, the presence of a halogen atom, such as fluorine or chlorine, on an associated benzene (B151609) ring was found to enhance cytotoxic activity against cancer cell lines. nih.gov Specifically, a fluorine atom at the 3-position of the benzene ring resulted in greater potency compared to other positions. nih.gov This highlights the importance of both the type of substituent (electron-withdrawing) and its specific location within the molecule.

Similarly, studies on other heterocyclic scaffolds that can be considered analogous in drug design have shown that electron-withdrawing groups, like halogens, often lead to improved biological activity. nih.gov For example, in a series of thiazole derivatives, the introduction of mono-electron-withdrawing groups such as fluorine, chlorine, and bromine resulted in enhanced activity. The position of these substituents was also critical, with a mono-electron-withdrawing group at the 4-position of a benzene ring showing higher inhibitory activity than at the 3- or 2-positions. nih.gov

In the context of this compound, the methyl group at the C3 position and the phenyl group at the C5 position are key determinants of its baseline activity. Alterations to these groups can lead to significant changes in biological response. For example, the phenyl ring offers a site for substitution, and as seen in analogous structures, adding electron-withdrawing groups to this ring could potentially enhance activity. The methyl group at C3 could also be replaced with other alkyl or functional groups to explore changes in potency and selectivity.

The following table summarizes the influence of substituents on the biological activity of various isothiazole and related heterocyclic derivatives, drawing parallels to potential modifications of this compound.

| Scaffold | Substituent & Position | Observed Effect on Biological Activity |

| Thiazole/Thiadiazole Carboxamides | Halogen (F, Cl) on benzene ring | Enhanced cytotoxicity nih.gov |

| Thiazole Derivatives | Mono-electron-withdrawing group at 4-position of benzene ring | Higher inhibitory activity nih.gov |

| Thiazolyl-thiourea Derivatives | 3,4-dichlorophenyl or 3-chloro-4-fluorophenyl group | Promising antibacterial efficacy mdpi.com |

| 2-Aminothiazole Derivatives | Appropriate length of alkyl chain on piperazine (B1678402) ring | Essential for good antibacterial efficacy mdpi.com |

Pharmacophore Identification for Targeted Activity

Pharmacophore modeling is a fundamental tool in medicinal chemistry used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are necessary for binding to a biological target. dovepress.compharmacophorejournal.com

For isothiazole derivatives, including those based on the this compound scaffold, identifying the pharmacophore is crucial for designing new compounds with improved affinity and selectivity. The isothiazole ring itself, with its lipophilic sulfur atom and potential for hydrogen bonding via the nitrogen atom, is a key component of the pharmacophore. rsc.org

In the development of inhibitors for specific targets, such as kinases, the identification of a common pharmacophore model helps to explain the structure-activity relationships observed. For example, in a series of ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives designed as SHP2 inhibitors, a common feature pharmacophore model was established to rationalize the inhibitory activity of the synthesized compounds. tandfonline.com

The process of pharmacophore identification often involves aligning a set of active molecules and extracting the common chemical features that are responsible for their biological activity. pharmacophorejournal.com For this compound derivatives, a hypothetical pharmacophore could include:

An aromatic feature contributed by the phenyl ring at the C5 position.

A hydrophobic feature from the methyl group at the C3 position.

The isothiazole ring itself acting as a central scaffold, potentially with the sulfur and nitrogen atoms participating in specific interactions.

Computational methods, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, are often employed to develop and refine pharmacophore models. These models can then be used for virtual screening of compound libraries to identify new potential drug candidates.

| Pharmacophore Feature | Potential Contribution from this compound | Importance in Biological Activity |

| Aromatic Ring | Phenyl group at C5 | Can engage in π-π stacking or hydrophobic interactions with the target protein. pharmacophorejournal.com |

| Hydrogen Bond Acceptor | Nitrogen atom of the isothiazole ring | Can form hydrogen bonds with amino acid residues in the target's active site. pharmacophorejournal.com |

| Hydrophobic Group | Methyl group at C3, Phenyl group at C5 | Can fit into hydrophobic pockets within the target protein, contributing to binding affinity. |

Design Principles for Novel Isothiazole-Based Therapeutic Agents

The design of novel therapeutic agents based on the isothiazole scaffold involves innovative strategies that aim to improve potency, selectivity, and pharmacokinetic properties. Two prominent approaches in modern drug design are scaffold hopping and molecular hybridization. nih.govresearchgate.net

Scaffold-Hopping Strategies in Drug Design

Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the central core of a known active molecule with a structurally different scaffold, while maintaining the original's biological activity. slideshare.netnih.gov This technique is particularly useful for discovering new chemical entities with improved properties, such as enhanced metabolic stability or reduced off-target effects. nih.govniper.gov.in

The isothiazole ring can serve as a bioisosteric replacement for other aromatic or heterocyclic rings in known drug molecules. The unique electronic properties and geometry of the isothiazole scaffold can lead to novel interactions with the biological target, potentially resulting in improved efficacy or a different pharmacological profile. For instance, replacing an electron-rich aromatic system with a more electron-deficient one, like a pyridine (B92270) or an isothiazole, can increase robustness towards oxidative metabolism by cytochrome P450 enzymes. nih.gov

Scaffold hopping can be categorized into different types, from small "hops" like replacing a carbon with a nitrogen in an aromatic ring, to more significant changes in the core structure. nih.gov The goal is to preserve the key pharmacophoric features of the original molecule while exploring new chemical space. cresset-group.com

Molecular Hybridization Approaches with Other Heterocycles

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive molecules into a single new hybrid compound. researchgate.net The aim is to create a molecule with enhanced affinity, improved efficacy, or a dual mode of action. researchgate.netnih.gov This approach has been successfully applied to develop novel therapeutic agents for a variety of diseases. ekb.eg

The isothiazole scaffold, including this compound, can be hybridized with other heterocyclic rings known for their biological activities, such as pyrazole (B372694), pyrazoline, or thiadiazole. ekb.egacs.orgd-nb.info For example, the hybridization of thiazole and pyrazoline moieties has resulted in compounds with a wide range of pharmacological properties, including antimicrobial and antitumor activities. ekb.eg

The design of these hybrid molecules involves linking the isothiazole core to another heterocyclic system, either directly or through a flexible or rigid linker. The choice of the linker and the relative orientation of the two heterocyclic units can significantly impact the biological activity of the resulting hybrid. For instance, novel pyrazole-thiazolidinone-isatin conjugates have been designed as potential anticancer agents. researchgate.net

The following table presents examples of molecular hybridization involving thiazole and other heterocycles, which can be extrapolated to the design of novel this compound-based hybrids.

| Hybrid Scaffold | Combined Heterocycles | Potential Biological Activity |

| Thiazolyl-Pyrazoline | Thiazole and Pyrazoline | Antimicrobial, Antitumor, Anti-inflammatory, Antioxidant ekb.egacs.org |

| Thiazole-Thiadiazole | Thiazole and 1,3,4-Thiadiazole | Anticancer d-nb.info |

| Pyrazole-Thiazolidinone-Isatin | Pyrazole, Thiazolidinone, and Isatin | Anticancer researchgate.net |

| Imidazole-Thiazole | Imidazole and Thiazole | Antifungal mdpi.com |

By employing these advanced design principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel and effective therapeutic agents.

Applications of 3 Methyl 5 Phenylisothiazole in Materials Science

Potential in Organic Electronic Materials

The isothiazole (B42339) scaffold, a core component of 3-Methyl-5-phenylisothiazole, is a noteworthy electron-accepting heterocycle, making it a valuable building block for organic semiconductors. nih.gov Thiazole-based materials, a class to which isothiazoles are closely related, have been extensively incorporated into organic semiconductors, demonstrating high performance in various organic electronic devices. nih.gov This potential stems from the electron-withdrawing nature of the imine (C=N) bond within the ring structure. nih.gov

Polymers and small molecules containing thiazole (B1198619) and its derivatives, such as bithiazole, thiazolothiazole, and benzobisthiazole, have been successfully utilized in:

Organic Field-Effect Transistors (OFETs) nih.gov

Organic Solar Cells (OSCs) nih.gov

Organic Light-Emitting Diodes (OLEDs) nih.gov

For instance, imide-functionalized thiazole-based polymers have been developed as high-performance unipolar n-type polymer semiconductors, which are crucial for advancing organic electronics. acs.orgnih.gov These materials have achieved impressive electron mobility, a key parameter in transistor performance. acs.orgnih.gov One such polymer, PDTzTI, exhibited an electron mobility of 1.61 cm² V⁻¹ s⁻¹, which underscores the potential of thiazole-containing structures in electronic applications. acs.orgnih.gov

The electronic properties of these materials can be fine-tuned by chemical modification. The planar and rigid structure of moieties like thiazolo[5,4-d]thiazole (B1587360) makes them excellent fluorescent molecules, a property that has been leveraged in organic electronics and solar cells. mdpi.com While direct studies on this compound for these applications are not extensively documented, the established performance of structurally similar thiazole-based materials suggests that it could be a promising candidate for research and development in the field of organic electronics. nih.govambeed.com

Role in Corrosion Inhibition Mechanisms (Focus on related isoxazole (B147169) studies, extrapolating relevance)

Organic compounds, particularly those containing heteroatoms like nitrogen and sulfur, are recognized as effective corrosion inhibitors for metals and alloys. scispace.comajchem-a.com The isothiazole ring in this compound contains both these elements, in addition to a phenyl ring and π-electrons, which are all features known to contribute to corrosion inhibition. scispace.comresearchgate.net These structural components facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive environments. jmaterenvironsci.commdpi.com

While research specifically on this compound is limited, studies on the closely related compound 3-Methyl-5-Phenylisoxazole (B94393) (MPI) and other isoxazole/thiazole derivatives provide significant insights into the potential mechanism. researchgate.netjmaterenvironsci.com The primary mechanism of inhibition is the adsorption of the inhibitor molecules onto the metal surface. jmaterenvironsci.commdpi.com This can occur through:

Physisorption: Involving electrostatic interactions between the charged metal surface and the inhibitor molecule. jmaterenvironsci.com

Chemisorption: Involving the sharing of electrons between the heteroatoms (N, S, O) and the vacant d-orbitals of the metal, forming a coordinate-type bond. arabjchem.org

Studies on various azole derivatives, including isoxazoles and thiazoles, have consistently shown that their inhibition efficiency increases with concentration. jmaterenvironsci.comarabjchem.orgmdpi.com For example, 3-Methyl-5-Phenylisoxazole (MPI) was found to inhibit the corrosion of mild steel in a 2 M HCl solution, reaching a maximum efficiency of 72% at an optimal concentration. researchgate.net Similarly, other isoxazole and thiazole derivatives have demonstrated significant protective effects on mild steel in acidic media. arabjchem.orgarabjchem.orgeurjchem.com

The adsorption process is often modeled by adsorption isotherms, such as the Langmuir or Temkin isotherms, which describe the relationship between the inhibitor concentration and the surface coverage. researchgate.netarabjchem.orgeurjchem.com The thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°ads), can indicate the spontaneity and the nature of the adsorption (physisorption or chemisorption). jmaterenvironsci.com

The table below summarizes findings from studies on related isoxazole and thiazole derivatives, which can be extrapolated to predict the behavior of this compound.

| Inhibitor Studied | Metal/Medium | Maximum Inhibition Efficiency (%) | Key Findings |

| 3-Methyl-5-Phenylisoxazole (MPI) researchgate.net | Mild Steel / 2 M HCl | 72% at 10 x 10⁻⁴ M | Inhibition efficiency increases with concentration; Adsorption follows Temkin isotherm. |

| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD) arabjchem.org | Mild Steel / 1 M HCl | 96.6% at 300 ppm | Acts as a mixed-type inhibitor with predominant anodic effect; Follows Langmuir adsorption isotherm. |

| 5-phenylisoxazole (P) jmaterenvironsci.com | Mild Steel / 2 M HCl | 66% at 10 x 10⁻⁴ M | Adsorption is spontaneous and follows a physisorption mechanism. |

| 3-phenyl-5-isoxazolone (PI) jmaterenvironsci.com | Mild Steel / 2 M HCl | 80% at 10 x 10⁻⁴ M | Adsorption is spontaneous and follows a physisorption mechanism. |

| Thiazole Derivatives eurjchem.com | C-Steel / 1 M H₂SO₄ | Varies with derivative | Efficiency increases with concentration and decreases with temperature; Adsorption obeys Temkin's isotherm. |

These studies collectively suggest that this compound likely acts as an effective corrosion inhibitor through adsorption onto the metal surface, with its heteroatoms and π-electron systems playing a crucial role in forming a protective film. scispace.comarabjchem.org

Future Research Directions and Emerging Trends in 3 Methyl 5 Phenylisothiazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the isothiazole (B42339) scaffold has historically presented challenges, often requiring harsh conditions or the use of unstable reagents. sci-hub.sersc.org A significant future direction is the development of more sustainable and efficient synthetic methods. This trend is part of the broader "green chemistry" initiative, which seeks to minimize environmental impact. researchgate.netbepls.com

Key areas of development include:

Metal-Free Catalysis: Transitioning away from metal catalysts to avoid issues of cost, toxicity, and contamination of the final product is a major goal. Recent progress includes the use of photoredox catalysis with organic dyes, which can facilitate N–S bond formation under mild, visible-light conditions. rsc.org One such method utilizes an α-amino-oxy acid auxiliary to generate iminyl radicals that cyclize to form the isothiazole ring, offering an environmentally friendly alternative. rsc.org

Greener Solvents and Conditions: Research is increasingly focused on replacing hazardous organic solvents with benign alternatives like water or employing solvent-free reaction conditions. researchgate.netthieme-connect.com For instance, a one-pot, transition-metal-free synthesis of 3,5-disubstituted isothiazoles has been reported using ammonium (B1175870) acetate (B1210297) in aqueous media under air. rsc.org Microwave-assisted synthesis is another promising green technique that can reduce reaction times and improve yields for thiazole (B1198619) and isothiazole derivatives. sci-hub.sebepls.com

Cascade and One-Pot Reactions: Designing multi-step reactions to occur in a single pot (a "one-pot" reaction) or as a continuous cascade improves efficiency by reducing the need for intermediate purification steps, saving time, resources, and reducing waste. sci-hub.se An example is the cascade trisulfur (B1217805) radical anion addition to α,β-unsaturated N-Ts imines, which leads to 3,5-disubstituted isothiazoles. sci-hub.se

| Parameter | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Catalysts | Often require transition metals (e.g., Rhodium, Copper). rsc.org | Metal-free (e.g., organo-photoredox catalysis), reusable catalysts. bepls.comrsc.org |

| Solvents | Often rely on hazardous or volatile organic solvents (e.g., DMF, Chloroform). google.com.na | Greener solvents (e.g., water, ethanol) or solvent-free conditions. researchgate.netthieme-connect.com |

| Reaction Conditions | Can require high temperatures and harsh reagents. rsc.org | Mild conditions (e.g., visible light, room temperature), microwave or ultrasonic irradiation. bepls.comd-nb.info |

| Efficiency | Multi-step synthesis with intermediate isolation. | One-pot, multi-component, and cascade reactions. sci-hub.se |

Advanced Mechanistic Elucidation of Reactivity and Phototransformations

A deeper understanding of the reaction mechanisms governing the behavior of 3-methyl-5-phenylisothiazole is crucial for controlling its reactivity and designing new transformations. This is particularly true for its photochemical behavior, which offers pathways to novel molecular structures.

Future research will likely focus on:

Computational Modeling: Theoretical studies, such as those using Complete Active Space Self-Consistent Field (CASSCF) methods, are becoming indispensable for mapping the potential energy surfaces of photochemical reactions. rsc.orgrsc.org These models help to identify key intermediates, transition states, and conical intersections that govern the isomerization and phototransposition of isothiazoles. For instance, theoretical models have been used to study the photoisomerization of methylisothiazoles, suggesting a direct mechanism where the molecule passes from the Franck-Condon region to a conical intersection before forming the photoproduct. rsc.orgrsc.org

Photochemical Permutations: The photoisomerization of isothiazoles to thiazoles and other isomers is a known phenomenon. taylorfrancis.com Recent work has shown that photochemical irradiation can be used to selectively and predictably alter the structure of thiazoles and isothiazoles, a process termed "photochemical permutation". d-nb.info This strategy uses light to access high-energy intermediates, leading to a rearrangement of the atoms in the heterocyclic ring. d-nb.info Future work on this compound could explore these pathways to access difficult-to-synthesize isomers.

Competing Reaction Pathways: The photochemistry of phenylisothiazoles can be complex, involving competition between different rearrangement pathways. acs.org For example, the phototransposition of 5-phenylisothiazole (B86038) can involve an electrocyclic ring closure followed by a "sulfur walk" or an interchange of the N and C3 atoms. acs.org The solvent and presence of additives like triethylamine (B128534) can significantly influence the outcome of these reactions. acs.org Advanced spectroscopic and computational techniques will be needed to fully unravel the competing mechanistic pathways for substituted isomers like this compound.

Exploration of Undiscovered Biological Targets and Pathways for Isothiazole Derivatives

The isothiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. d-nb.infoarkat-usa.org While derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents, a vast area of biological space remains to be explored.

Emerging trends in this area include:

Target-Based Drug Discovery: Moving beyond general screening, future research will focus on designing isothiazole derivatives to interact with specific biological targets. The isothiazole scaffold is found in inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.gov Other potential targets include enzymes like carbonic anhydrase and receptors such as G-protein-coupled receptors (GPCRs). rsc.orgtandfonline.com

Exploring New Therapeutic Areas: The structural features of isothiazoles make them suitable for development as antiviral agents and for treating neurodegenerative diseases. rsc.orgmedwinpublishers.com For instance, benzo[d]isothiazole derivatives have shown cytotoxicity against cell lines used to support HIV-1 growth. researchgate.net

Understanding Structure-Activity Relationships (SAR): Systematic modification of the this compound core and correlation of these changes with biological activity will be key. This involves synthesizing libraries of related compounds to probe how different substituents affect target binding and cellular activity. For example, studies on other isothiazoles have shown how specific substitutions can lead to potent and selective inhibition of enzymes. academie-sciences.fr

| Therapeutic Area | Specific Target/Application | Status/Potential |

|---|---|---|

| Oncology | Protein Kinase Inhibitors, Induction of Apoptosis. nih.gov | Active research area; derivatives show promise against various cancer cell lines. |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral (e.g., HIV, Poliovirus). thieme-connect.com | Well-documented antimicrobial properties; emerging antiviral potential. |

| Inflammatory Diseases | Cyclooxygenase (COX) Inhibitors, Serine Protease Inhibitors. medwinpublishers.com | Demonstrated anti-inflammatory effects in preclinical studies. |

| Metabolic Diseases | Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitors for Diabetes. arkat-usa.org | Fused benzo[d]isothiazoles have been developed for type 2 diabetes. arkat-usa.org |

| Neurological Disorders | Treatment for Alzheimer's and Parkinson's disease, Anticonvulsants. medwinpublishers.com | Identified as a promising area for future development. medwinpublishers.com |

Innovative Applications in Materials Science and Industrial Chemistry

Beyond pharmaceuticals, the unique electronic and physical properties of the isothiazole ring make it an attractive component for advanced materials. medwinpublishers.com

Future research directions include:

Organic Electronics: Heterocyclic compounds are fundamental building blocks for organic semiconductors. Isothiazole derivatives, with their electron-rich nature, could be explored for use in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. rsc.org There is potential for benzo[c]isothiazoles to serve as electron transport materials. rsc.org

Functional Dyes and Pigments: The aromatic isothiazole system can be part of a larger chromophore. 4-Cyanoisothiazole derivatives, for example, have been used in the formulation of ink-jet inks. medwinpublishers.com Further functionalization of the this compound core could lead to new dyes with tailored colors and properties like thermal stability or photostability.

Corrosion Inhibitors: Isothiazole derivatives have been noted for their application as corrosion inhibitors, a significant industrial need. researchgate.net Research could focus on designing and synthesizing novel derivatives of this compound and evaluating their efficacy in protecting various metals under different corrosive environments.

Agrochemicals: Isothiazoles are used in fungicides and pesticides. google.comgoogle.com Future work could involve creating new derivatives of this compound to develop more effective and environmentally benign agrochemicals.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. springernature.comacs.org These computational tools can accelerate the discovery and optimization of new molecules by analyzing vast datasets to identify patterns that are not obvious to human researchers. easpublisher.com

For this compound, this integration will manifest in several ways:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use computational methods to correlate a compound's chemical structure with its biological activity. nih.gov AI-driven QSAR can predict the potential therapeutic effects or toxicity of novel this compound derivatives before they are synthesized, saving significant time and resources. researchgate.netmdpi.com

De Novo Design: AI algorithms can design entirely new molecules from scratch. easpublisher.com By providing a set of desired properties (e.g., high affinity for a specific biological target, low toxicity, synthetic accessibility), machine learning models can generate novel isothiazole structures, including derivatives of this compound, that are optimized for those criteria.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes. This could help chemists find more efficient ways to synthesize and functionalize this compound and its analogues.

Virtual Screening: Machine learning models can rapidly screen massive virtual libraries of compounds to identify those most likely to be active against a particular biological target. acs.org This allows researchers to focus their synthetic efforts on the most promising candidates from the vast chemical space of possible isothiazole derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-5-phenylisothiazole, and how can reaction yields be improved?

- Methodological Answer : The synthesis of this compound can be achieved via oxidative alkenylation, though yields are often low (~48% recovery of starting material). For example, reactions with n-butyl acrylate under palladium catalysis require precise control of solvent polarity (e.g., DMF) and temperature (80–100°C) to minimize side reactions . Optimization strategies include catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂) and stoichiometric adjustments of alkene partners.

| Reaction Conditions | Yield (%) | Recovery of Starting Material (%) |

|---|---|---|

| Pd(OAc)₂, DMF, 80°C | 48 | 52 |

| PdCl₂, DMF, 100°C | 42 | 58 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?